
Oxacyclohexadecan-2-one, 15-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxacyclohexadecan-2-one, 15-methyl-, also known as 15-methyloxacyclopentadecan-2-one, is a chemical compound with the molecular formula C15H28O2 and a molecular weight of 240.3816 g/mol . It is a lactone, specifically a macrocyclic lactone, which is a type of cyclic ester. This compound is known for its pleasant musk-like odor and is often used in the fragrance industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxacyclohexadecan-2-one, 15-methyl-, typically involves the cyclization of a long-chain hydroxy acid. One common method is the cyclization of 15-hydroxypentadecanoic acid under acidic conditions to form the lactone ring . The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and heating to promote the cyclization process.
Industrial Production Methods
In an industrial setting, the production of oxacyclohexadecan-2-one, 15-methyl-, may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The process may also involve purification steps such as distillation or recrystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxacyclohexadecan-2-one, 15-methyl-, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the lactone to the corresponding diol.
Substitution: The compound can undergo substitution reactions, particularly at the lactone ring, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: The major products are carboxylic acids or ketones.
Reduction: The major product is the corresponding diol.
Substitution: The products vary depending on the substituent introduced, but typically include various alkyl or acyl derivatives.
Aplicaciones Científicas De Investigación
Oxacyclohexadecan-2-one, 15-methyl-, has several applications in scientific research:
Chemistry: It is used as a model compound in studies of lactone chemistry and macrocyclic ring formation.
Biology: The compound’s musk-like odor makes it useful in studies of olfactory receptors and scent perception.
Medicine: Research into its potential therapeutic properties, such as antimicrobial or anti-inflammatory effects, is ongoing.
Mecanismo De Acción
The mechanism of action of oxacyclohexadecan-2-one, 15-methyl-, in biological systems is not fully understood. its musk-like odor suggests that it interacts with olfactory receptors in the nasal epithelium. The compound likely binds to specific receptors, triggering a signal transduction pathway that results in the perception of scent. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Oxacyclohexadecan-2-one, 15-methyl-, can be compared with other macrocyclic lactones, such as:
Cyclopentadecanolide: Another macrocyclic lactone with a similar structure but without the methyl substitution.
Exaltolide: A well-known musk compound used in fragrances.
Muskalactone: Another musk-scented lactone used in perfumery.
The uniqueness of oxacyclohexadecan-2-one, 15-methyl-, lies in its specific structure, which imparts a distinct musk-like odor that is highly valued in the fragrance industry .
Propiedades
Número CAS |
32539-92-7 |
|---|---|
Fórmula molecular |
C16H30O2 |
Peso molecular |
254.41 g/mol |
Nombre IUPAC |
15-methyl-oxacyclohexadecan-2-one |
InChI |
InChI=1S/C16H30O2/c1-15-12-10-8-6-4-2-3-5-7-9-11-13-16(17)18-14-15/h15H,2-14H2,1H3 |
Clave InChI |
BXUAFPXADZNGNU-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCCCCCCCCCC(=O)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-Methylenebis[3-(prop-2-en-1-yl)phenol]](/img/structure/B14680157.png)
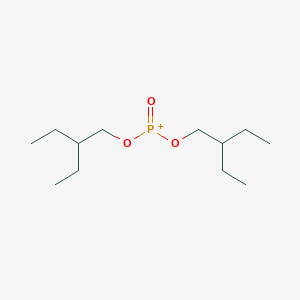

![N-[4-[3-(4-nitrophenyl)-3-oxoprop-1-enyl]phenyl]acetamide](/img/structure/B14680180.png)
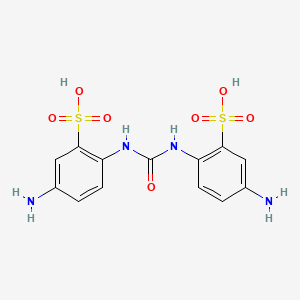
![n-Butyl-n-[(triethoxysilyl)methyl]butan-1-amine](/img/structure/B14680194.png)
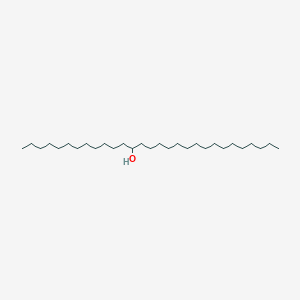
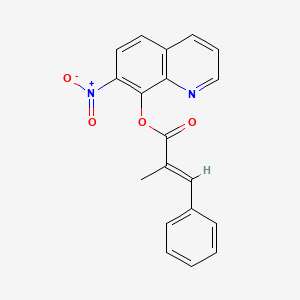
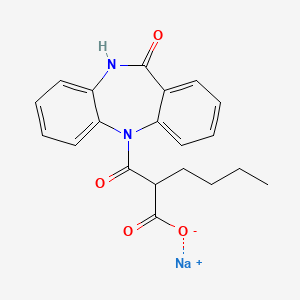

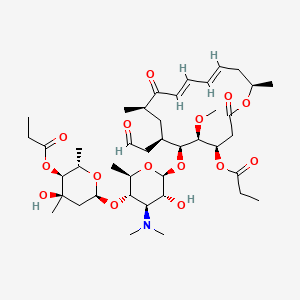
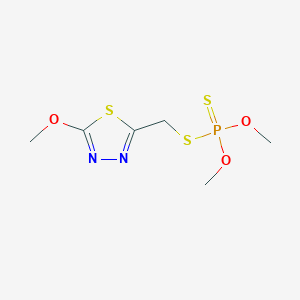

![Acenaphtho[4,5-C]furan-7,9-dione](/img/structure/B14680236.png)
